molecular formula C17H19FN2O3S B14172177 N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide CAS No. 6491-09-4

N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide

Cat. No.: B14172177
CAS No.: 6491-09-4
M. Wt: 350.4 g/mol
InChI Key: VRSUJVUVLHFLTG-UHFFFAOYSA-N
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Description

N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the 2,6-Dimethylphenyl Intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with 2,6-dimethylchlorobenzene.

    Introduction of the 4-Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the 4-fluorophenyl group is introduced.

    Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Glycinamide Moiety: The final step involves the coupling of the glycinamide group to the intermediate compound through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,6-Dimethylphenyl)-N-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
  • N~2~-(2,6-Dimethylphenyl)-N-(4-bromophenyl)-N~2~-(methanesulfonyl)glycinamide
  • N~2~-(2,6-Dimethylphenyl)-N-(4-methylphenyl)-N~2~-(methanesulfonyl)glycinamide

Uniqueness

N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide is unique due to the presence of the fluorine atom in the 4-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

CAS No.

6491-09-4

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C17H19FN2O3S/c1-12-5-4-6-13(2)17(12)20(24(3,22)23)11-16(21)19-15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

VRSUJVUVLHFLTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

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